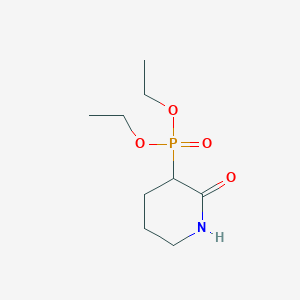![molecular formula C20H34O5 B12586828 (5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid](/img/structure/B12586828.png)
(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid is a complex organic molecule characterized by multiple hydroxyl groups and a cyclopentyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopentyl ring, followed by the introduction of hydroxyl groups and the deca-5,9-dienoic acid chain. Common reagents used in these reactions include organometallic compounds, protecting groups for hydroxyl functionalities, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the deca-5,9-dienoic acid chain can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the double bonds can produce saturated hydrocarbons.
科学的研究の応用
(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid: has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific biochemical pathways.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
作用機序
The mechanism by which (5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s hydroxyl groups and double bonds play a crucial role in its binding affinity and specificity, influencing its biological activity.
類似化合物との比較
(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid: can be compared with other similar compounds, such as:
This compound: This compound shares structural similarities but may differ in the position or number of hydroxyl groups.
This compound: Another similar compound with variations in the cyclopentyl ring or the deca-5,9-dienoic acid chain.
The uniqueness of This compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C20H34O5 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-15(21)12-13-17-16(18(22)14-19(17)23)10-8-6-4-3-5-7-9-11-20(24)25/h3,5,8,10,15-19,21-23H,2,4,6-7,9,11-14H2,1H3,(H,24,25)/b5-3-,10-8+/t15-,16+,17-,18+,19-/m1/s1 |
InChIキー |
QFRMQSNTUQFCDH-ARANIFMRSA-N |
異性体SMILES |
CC[C@H](CC[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/CC/C=C\CCCC(=O)O)O)O)O |
正規SMILES |
CCC(CCC1C(CC(C1C=CCCC=CCCCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



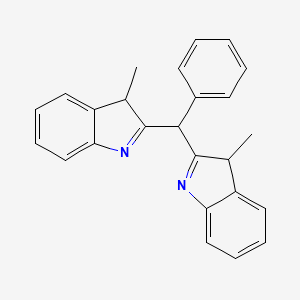
![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
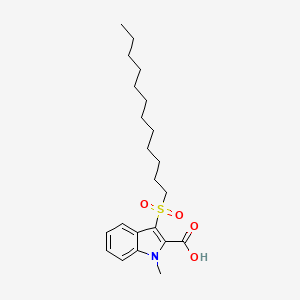
![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)
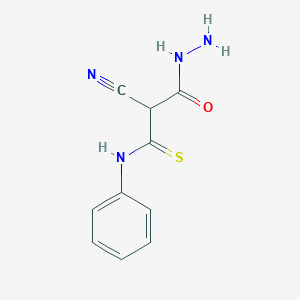
![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
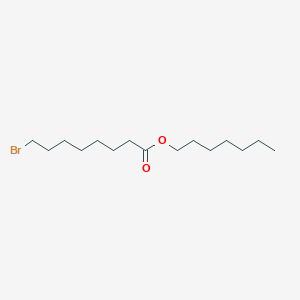
![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
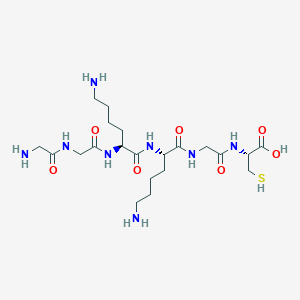
![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
![Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12586823.png)
